molecular formula C8H10BrN3O B2924467 1-(2-Amino-4-bromophenyl)-3-methylurea CAS No. 1553236-72-8

1-(2-Amino-4-bromophenyl)-3-methylurea

Cat. No.: B2924467
CAS No.: 1553236-72-8
M. Wt: 244.092
InChI Key: IMSYGQSQHVRYQF-UHFFFAOYSA-N
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Description

1-(2-Amino-4-bromophenyl)-3-methylurea is an organic compound with the molecular formula C8H10BrN3O It is a derivative of urea, where the urea moiety is substituted with a 2-amino-4-bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-bromophenyl)-3-methylurea typically involves the reaction of 2-amino-4-bromoaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Amino-4-bromoaniline} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the purification of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-bromophenyl)-3-methylurea can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Aniline derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Amino-4-bromophenyl)-3-methylurea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-bromophenyl)-3-methylurea depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-4-chlorophenyl)-3-methylurea: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Amino-4-fluorophenyl)-3-methylurea: Similar structure but with a fluorine atom instead of bromine.

    1-(2-Amino-4-iodophenyl)-3-methylurea: Similar structure but with an iodine atom instead of bromine.

Uniqueness

1-(2-Amino-4-bromophenyl)-3-methylurea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, which can affect the compound’s properties and applications.

Properties

IUPAC Name

1-(2-amino-4-bromophenyl)-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c1-11-8(13)12-7-3-2-5(9)4-6(7)10/h2-4H,10H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSYGQSQHVRYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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